molecular formula C₂₆H₄₂O₄ B1145490 6-Ethylidene-Obeticholic Acid CAS No. 1885104-64-2

6-Ethylidene-Obeticholic Acid

Numéro de catalogue: B1145490
Numéro CAS: 1885104-64-2
Poids moléculaire: 418.61
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethylidene-Obeticholic Acid is a semi-synthetic bile acid derivative. It is a potent agonist of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and small intestine. This compound has gained significant attention due to its therapeutic applications, particularly in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid involves a multi-step process. One of the key steps is the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving high yields with minimal impurities .

Industrial Production Methods: Industrial production of this compound follows a scalable four-step process. This method includes the use of efficient single recrystallization for the final purification, making the work-up procedure more concise and environmentally friendly. The kilogram-scale production can achieve over 70% yield with all impurities controlled below 0.10% .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethylidene-Obeticholic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Applications De Recherche Scientifique

Primary Biliary Cholangitis (PBC)

Primary biliary cholangitis is an autoimmune disease that leads to progressive destruction of the bile ducts and liver fibrosis. Obeticholic acid has been approved for treating PBC in patients who do not respond adequately to ursodeoxycholic acid.

  • Clinical Studies : A phase III trial demonstrated that obeticholic acid significantly reduced serum alkaline phosphatase levels, a biomarker for liver damage, compared to placebo. In a real-world study, patients treated with obeticholic acid showed a 63% reduced risk of hospitalization for hepatic decompensation or death compared to those not treated with the drug .

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by fatty liver inflammation and can progress to cirrhosis. The potential of 6-Ethylidene-Obeticholic Acid in treating NASH is under investigation.

  • Clinical Trials : The FLINT trial indicated that treatment with obeticholic acid improved liver histology in NASH patients without worsening fibrosis. However, concerns regarding cholesterol levels and cardiovascular risks have been raised . In 2023, an FDA panel voted against approving obeticholic acid for NASH due to insufficient evidence supporting its benefits over risks .

Portal Hypertension

Animal studies suggest that obeticholic acid may improve intrahepatic vascular resistance, potentially offering therapeutic benefits for portal hypertension—a condition often associated with liver cirrhosis.

  • Ongoing Research : A phase IIa clinical study is currently underway to evaluate the effectiveness of this compound in this context .

Efficacy in PBC Patients

A study published in 2024 analyzed the long-term outcomes of patients with PBC treated with obeticholic acid. The results indicated significant improvements in clinical outcomes and a notable reduction in disease progression markers over a median follow-up of 9.3 months .

Real-World Effectiveness

In Canada, a cohort study evaluated the effectiveness of obeticholic acid among patients with PBC who had inadequate responses to standard treatments. The findings showed substantial biochemical improvements and a high percentage of patients achieving predefined clinical endpoints .

Summary Table of Applications

ApplicationConditionStudy TypeKey Findings
Primary Biliary CholangitisAutoimmune liver diseasePhase III TrialSignificant reduction in alkaline phosphatase levels
Non-Alcoholic SteatohepatitisFatty liver diseaseFLINT TrialImproved liver histology; safety concerns noted
Portal HypertensionCirrhosis-relatedPhase IIa StudyPotential improvement in intrahepatic vascular resistance

Mécanisme D'action

6-Ethylidene-Obeticholic Acid exerts its effects by activating the farnesoid X receptor. This activation reduces the synthesis of bile acids, inflammation, and hepatic fibrosis. The compound also influences the activities of peroxisome proliferator-activated receptor gamma and small heterodimer partner, which play roles in reducing fibrosis from hepatic stellate cells .

Comparaison Avec Des Composés Similaires

  • Chenodeoxycholic Acid
  • Lithocholic Acid
  • Deoxycholic Acid
  • Allocholic Acid

Comparison: 6-Ethylidene-Obeticholic Acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This higher potency makes it more effective in therapeutic applications, particularly in treating liver diseases .

Activité Biologique

6-Ethylidene-Obeticholic Acid (OCA), a semisynthetic derivative of chenodeoxycholic acid (CDCA), is primarily recognized for its potent agonistic action on the farnesoid X receptor (FXR). This compound has garnered significant attention in the treatment of liver diseases, particularly primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical implications, and research findings.

Farnesoid X Receptor Activation

  • OCA acts as a selective ligand for FXR, which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. By activating FXR, OCA reduces bile acid synthesis through the repression of cholesterol 7α-hydroxylase and promotes the secretion of fibroblast growth factor 19 (FGF-19), which further inhibits bile acid production .

Impact on Hepatic Processes

  • The activation of FXR leads to several beneficial effects:
    • Reduction in Cholestasis : OCA enhances bile flow and decreases hepatocyte exposure to toxic bile acids, mitigating inflammation and fibrosis associated with cholestasis .
    • Anti-inflammatory Effects : OCA has demonstrated antifibrotic properties, contributing to improved liver function and reduced liver injury markers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) in clinical studies .

Clinical Efficacy

Primary Biliary Cholangitis (PBC)

  • OCA is approved as a second-line treatment for PBC, particularly for patients who do not respond adequately to ursodeoxycholic acid (UDCA). Clinical trials have shown that OCA significantly lowers ALP levels, a key biomarker for disease progression in PBC .
StudyDosageReduction in ALP (%)Common Side Effects
Phase II Trial10 mg-53.9%Pruritus (15%)
Phase II Trial50 mg-37.2%Pruritus (38%)
Long-term ExtensionOngoingSustained reductionSimilar incidence of pruritus
  • A notable study reported that patients treated with OCA exhibited a median reduction in ALP of -53.9% at 10 mg and -37.2% at 50 mg compared to placebo, demonstrating robust therapeutic efficacy .

Non-Alcoholic Steatohepatitis (NASH)

  • Research is ongoing regarding the use of OCA in NASH. Preliminary findings suggest that while OCA may reduce liver fibrosis severity, it does not effectively address the steatotic component of the disease .

Case Studies

  • Long-term Efficacy in PBC Patients
    • A cohort study involving patients with PBC treated with OCA over six years showed sustained improvements in biochemical markers associated with liver health. The study highlighted that patients experienced significant reductions in ALP levels alongside improvements in other liver function tests .
  • Predictive Scoring System for Treatment Response
    • A recent study developed a scoring system to predict patient responses to OCA based on clinical parameters such as age, pruritus severity, and baseline liver enzyme levels. This model aims to optimize treatment strategies for PBC patients by identifying those most likely to benefit from therapy .

Propriétés

IUPAC Name

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXWLPIJNFPHG-ZWVRHZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.